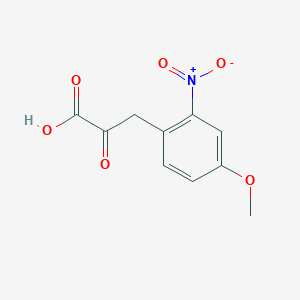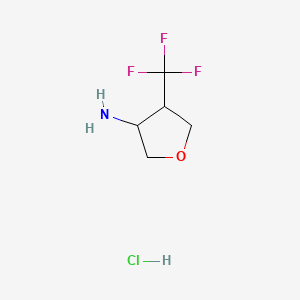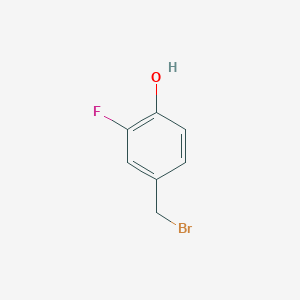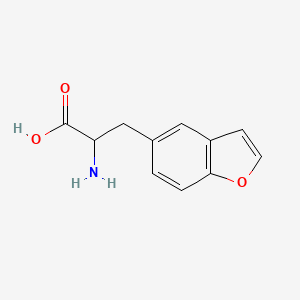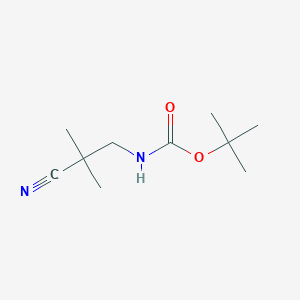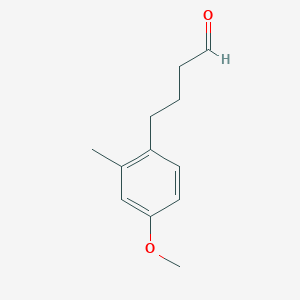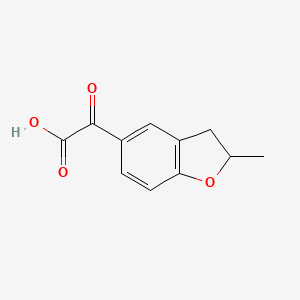![molecular formula C8H12O4 B15321958 2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, typically involves the cyclization of suitable precursors followed by functional group modifications. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable diene or dienophile, cyclization is achieved under controlled conditions to form the cyclobutyl ring.
Methoxycarbonylation: Introduction of the methoxycarbonyl group is carried out using reagents such as dimethyl carbonate in the presence of a base.
Acetic Acid Introduction: The acetic acid moiety is introduced through esterification or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by sequential functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2-[3-(methoxycarbonyl)cyclopropyl]acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-(methoxycarbonyl)cyclohexyl]acetic acid: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C8H12O4 |
|---|---|
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-(3-methoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-2-5(3-6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
Clave InChI |
FOTOSLCBCJWQEQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



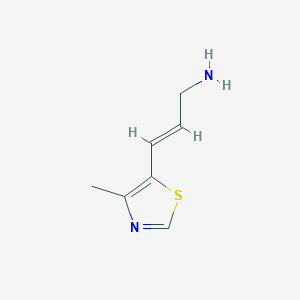

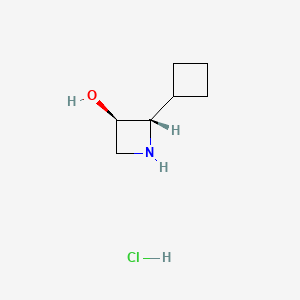
![2-(Bicyclo[2.2.1]heptan-2-yl)acetimidamide](/img/structure/B15321914.png)

